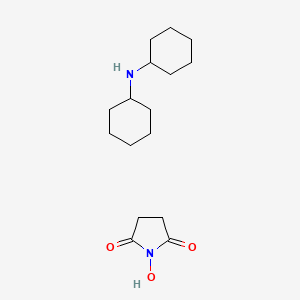
N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione: is a chemical compound with a molecular formula of C16H28N2O3 and a molecular weight of 296.4 g/mol . This compound is known for its unique blend of chemical properties, making it a valuable asset in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione involves the reaction of cyclohexylamine with cyclohexanone to form N-cyclohexylcyclohexanamine. This intermediate is then reacted with 1-hydroxypyrrolidine-2,5-dione under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated systems to maintain consistent quality .
Análisis De Reacciones Químicas
Types of Reactions: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines.
Aplicaciones Científicas De Investigación
Chemistry: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione is used as a reagent in organic synthesis, particularly in the preparation of active esters for peptide synthesis .
Biology: In biological research, this compound is used for protein modification and labeling, enabling the study of protein interactions and functions .
Medicine: It has applications in the development of pharmaceuticals, particularly in the synthesis of drug intermediates and active pharmaceutical ingredients .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials, contributing to the development of new technologies and products .
Mecanismo De Acción
The mechanism of action of N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione involves its ability to form stable intermediates with various functional groups. This property makes it an effective reagent in chemical synthesis, particularly in the formation of amide bonds. The compound interacts with carboxylic acids to form activated esters, which then react with amines to form amides . This mechanism is widely utilized in peptide synthesis and protein modification .
Comparación Con Compuestos Similares
N-Hydroxysuccinimide: Similar in structure and used for similar applications in peptide synthesis and protein modification.
N-Bromosuccinimide: Used as a brominating agent in organic synthesis.
Succinimide: A related imide used in various chemical reactions.
Uniqueness: N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione stands out due to its unique combination of cyclohexyl and pyrrolidine moieties, which confer specific reactivity and stability. This makes it particularly valuable in applications requiring precise control over reaction conditions and product formation .
Propiedades
Fórmula molecular |
C16H28N2O3 |
|---|---|
Peso molecular |
296.40 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;1-hydroxypyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H23N.C4H5NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;6-3-1-2-4(7)5(3)8/h11-13H,1-10H2;8H,1-2H2 |
Clave InChI |
YISHGVKTAXYZQW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC2CCCCC2.C1CC(=O)N(C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-2-[(Dimethylamino)carbonyl]-4-[(methylsulfonyl)oxy]-1-pyrrolidinecarboxylicAcid-d64-NitrobenzylEster-d6](/img/structure/B12087076.png)
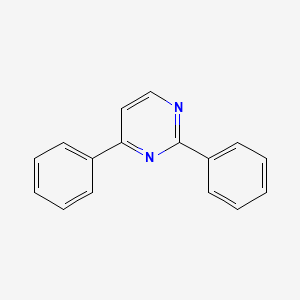
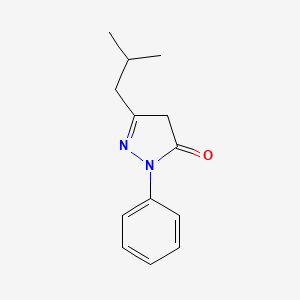
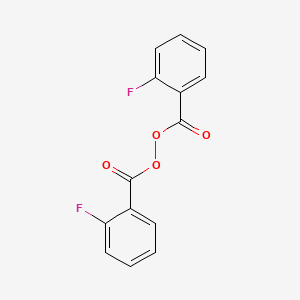
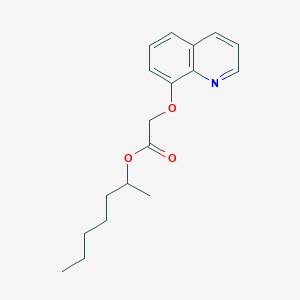
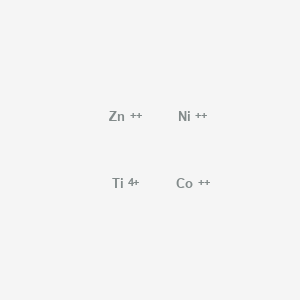



![3-{[1-(2-Methylpropyl)-1H-pyrazol-4-yl]oxy}propan-1-amine](/img/structure/B12087143.png)


![1-Ethoxy-1-oxopropan-2-yl 3-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B12087164.png)
